molecular formula C13H14N4O3 B2730602 2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 861208-14-2

2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2730602
CAS No.: 861208-14-2
M. Wt: 274.28
InChI Key: AWHFOYRHQMBNOC-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
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Biological Activity

The compound 2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a triazole ring substituted with a dimethoxyphenyl group and an acetonitrile moiety. The structural formula can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

Triazoles are known for their ability to inhibit various biological pathways. The triazole ring in this compound likely interacts with biological targets through:

  • Inhibition of enzyme activity : Triazoles can act as enzyme inhibitors by binding to active sites.
  • Antiviral properties : Some derivatives have shown effectiveness against viral replication.

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been tested against various viruses:

CompoundVirus TypeIC50 (μM)Reference
3adHSV-16.0
11dHCV4.5
9bVaccinia17

These results suggest that the compound may have potential as an antiviral agent.

Cytotoxicity

The cytotoxic effects of triazole compounds have also been evaluated in cancer cell lines. For example:

CompoundCell LineIC50 (μM)Reference
69cMCF-7 (breast)27.3
47fHCT-116 (colon)6.2

These findings indicate that the compound could be explored for its anticancer properties.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various triazole derivatives:

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their antiviral and cytotoxic activities. The derivatives were shown to inhibit viral replication significantly while exhibiting low cytotoxicity in non-cancerous cells .
  • Mechanistic Insights : Another research highlighted the interaction of triazole compounds with specific viral enzymes, providing insights into their mechanism of action against viral infections .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-15-16(7-6-14)13(18)17(9)10-4-5-11(19-2)12(8-10)20-3/h4-5,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHFOYRHQMBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=C(C=C2)OC)OC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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